S-Norketamine-d6 Hydrochloride is synthesized from S-Norketamine, which itself is derived from ketamine. This compound falls under the categories of neurotransmission, addiction, depression, and pain modulation, among others . Its deuterated form enhances its stability and facilitates more accurate analytical techniques, such as mass spectrometry, making it valuable for tracing studies in biological systems.
The synthesis of S-Norketamine-d6 Hydrochloride typically involves the deuteration of S-Norketamine. This process can be achieved through various chemical reactions that introduce deuterium atoms into the molecular structure. Specific methods include:
The detailed synthesis pathway often requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of S-Norketamine-d6 Hydrochloride can be represented using the SMILES notation: Cl.[2H]C1([2H])CC(=O)[C@@](N)(c2ccccc2Cl)C([2H])([2H])C1([2H])[2H]
. The compound retains a similar structure to its parent compound, S-Norketamine, but features additional deuterium atoms that affect its physical and chemical properties.
S-Norketamine-d6 Hydrochloride can undergo several chemical reactions, similar to other compounds in its class:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for S-Norketamine-d6 Hydrochloride primarily involves its interaction with the N-methyl-D-aspartate receptor. By blocking this receptor, it inhibits excitatory neurotransmission, leading to anesthetic and analgesic effects. Additionally, it influences other pathways such as opioid receptors and the mechanistic target of rapamycin signaling pathway, contributing to its antidepressant properties .
Relevant data from studies indicate that the compound retains similar pharmacological properties to its non-deuterated counterparts while providing improved analytical capabilities due to isotopic labeling .
S-Norketamine-d6 Hydrochloride has several important applications in scientific research:
The synthesis of S-Norketamine-d6 Hydrochloride (CAS: 1914953-04-0) employs strategic deuterium incorporation to create a stable isotopologue crucial for advanced analytical applications. This compound features six deuterium atoms at the 3,3,4,4,5,5-positions of the cyclohexanone ring, preserving the stereochemical integrity of the S-enantiomer while introducing isotopic labels that maintain molecular mass differences of approximately 6 Da compared to the non-deuterated analog. The molecular formula is C₁₂H₉D₆Cl₂NO with a molecular weight of 266.2 g/mol, and it is chemically designated as (2S)-2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5-hexadeuteriocyclohexan-1-one hydrochloride [2] [5].
Two primary synthetic routes dominate deuterium incorporation:
Table 1: Key Characteristics of S-Norketamine-d6 Hydrochloride
Property | Value |
---|---|
CAS Number | 1914953-04-0 |
Molecular Formula | C₁₂H₉D₆Cl₂NO |
Molecular Weight | 266.2 g/mol |
IUPAC Name | (2S)-2-amino-2-(2-chlorophenyl)-3,3,4,4,5,5-hexadeuteriocyclohexan-1-one hydrochloride |
Unlabeled CAS Reference | 83777-70-2 (norketamine HCl) |
Storage Temperature | -20°C |
SMILES Notation | Cl.[2H]C1([2H])CC(=O)C@@(c2ccccc2Cl)C([2H])([2H])C1([2H])[2H] |
Late-Stage Isotope Exchange: This approach modifies the norketamine scaffold using deuterated reducing agents. The precursor 2-(2-chlorophenyl)-2-nitrocyclohexanone undergoes reduction with zinc powder in deuterated acetic acid (CD₃CO₂D) or deuterated formic acid (DCO₂H), facilitating nitro-to-amine conversion while simultaneously incorporating deuterium at exchangeable positions [4]. While operationally simpler, this method risks incomplete deuteration and potential isotopic dilution in protic solvents.
Deuterated Building Block Assembly: A more sophisticated route employs deuterated synthons early in the synthetic sequence. Cyclohexanone-d10 serves as the starting material, undergoing stereoselective 2-chlorophenyl introduction via chiral auxiliaries or catalytic asymmetric reactions. Subsequent nitration and reduction yield the deuterated norketamine scaffold with superior isotopic purity (>99% deuterium enrichment) [5] [9]. This method circumvents exchange limitations but requires specialized deuterated starting materials and stringent anhydrous conditions to prevent deuterium loss.
Table 2: Comparison of Deuterium Incorporation Methods
Method | Advantages | Limitations | Isotopic Purity |
---|---|---|---|
Late-Stage Exchange | Simple; Uses common reagents | Risk of isotopic dilution; Partial deuteration | Typically 95-98% |
Building Block Assembly | High isotopic purity; Position-specific labeling | Expensive precursors; Complex synthesis | >99% |
The deuterium labeling profoundly enhances the utility of S-Norketamine-d6 Hydrochloride as an internal standard in mass spectrometry. The mass shift eliminates interference from endogenous metabolites or matrix components, enabling precise quantification of norketamine in biological samples. The isotopic label remains stable during sample preparation and chromatographic separation, ensuring accurate pharmacokinetic profiling of the active S-enantiomer metabolite without cross-talk from R-norketamine or other ketamine derivatives [2] [8].
The production of enantiomerically pure S-Norketamine-d6 Hydrochloride demands precise stereochemical control, achieved through two validated methodologies: chiral resolution of racemic mixtures and asymmetric synthesis from prochiral precursors. Both approaches must accommodate the presence of deuterium atoms while maintaining stereochemical fidelity throughout the synthetic sequence.
Chiral Resolution of Racemic Intermediates: This established industrial method involves synthesizing racemic norketamine-d6 followed by enantiomeric separation. Diastereomeric salt formation using chiral acids (e.g., dibenzoyl-D-tartaric acid) exploits differential solubility of the S- and R-norketamine-d6 salts. The separated diastereomers are then hydrolyzed to yield enantiomerically enriched free bases, which are converted to S-Norketamine-d6 Hydrochloride [1]. While reliable, this process suffers from inherent yield limitations (theoretical maximum 50% for desired enantiomer) and requires stoichiometric amounts of resolving agents. Alternatively, preparative chiral chromatography using polysaccharide-based stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) offers direct separation of racemic norketamine-d6 under normal-phase conditions, achieving enantiomeric excess (ee) >99.5% with appropriate column loading [9]. This method efficiently processes multi-gram quantities but demands specialized equipment and solvents.
Asymmetric Catalytic Synthesis: Advanced routes employ enantioselective catalysts to construct the stereogenic center directly. One patent-pending approach utilizes an enone precursor (2'-chloro-2-methoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one) in a stereoselective reductive amination. A chiral ruthenium catalyst (e.g., Noyori-type Ru(II)-diamine complexes) facilitates asymmetric transfer hydrogenation with deuterated hydride sources, installing both the amino group and deuterium labels with diastereomeric excess >98% [1] [4]. The methoxy group subsequently undergoes deprotection and ring closure to form the deuterated cyclohexanone scaffold. This route exemplifies convergent synthesis where deuterium introduction and stereochemical control occur simultaneously, minimizing steps and preserving isotopic integrity.
The stereochemical configuration critically influences metabolic behavior. Pharmacokinetic studies in ponies revealed significantly higher AUC (area under the curve) and Cₘₐₓ for S-norketamine compared to its R-counterpart after racemic ketamine administration (AUC S/R ratio ≈ 1.8). This enantioselective disposition underscores the importance of isotopic and stereochemical purity in reference standards for accurately tracing metabolite distribution and clearance [3].
The synthesis of S-Norketamine-d6 Hydrochloride presents multifaceted challenges spanning isotopic purity assurance, stereochemical preservation, and analytical characterization:
Stereochemical Stability During Functionalization: The stereogenic center at C2 must resist racemization during N-demethylation of ketamine precursors or subsequent steps. Strongly basic conditions risk enolization and epimerization, particularly during carbamate hydrolysis in some synthetic routes. Temperature-controlled reactions below 0°C and neutral pH buffers during workup preserve enantiomeric excess. Chiral HPLC monitoring at each synthetic stage using columns with bonded β-cyclodextrin selectors ensures ee maintenance >99% [1] [4].
Metabolite Cross-Contamination in Analytical Applications: Trace impurities of non-deuterated S-norketamine or R-enantiomers compromise quantitative accuracy when S-Norketamine-d6 Hydrochloride serves as an internal standard. Rigorous purification via preparative HPLC with orthogonal methods (reverse-phase C18 followed by chiral separation) achieves chemical purity >99.9% and enantiomeric purity >99.5%. Accelerated stability studies (40°C/75% RH for 4 weeks) assess potential racemization or deuterium loss during storage, with specifications requiring <0.5% degradation [2] [5].
Regulatory Considerations for Controlled Substances: As a ketamine derivative, S-Norketamine-d6 Hydrochloride falls under controlled substance regulations in many jurisdictions. Synthetic facilities require Drug Enforcement Administration (DEA) licenses and implement chain-of-custody documentation. These requirements constrain production scaling and increase lead times. Forensic applications necessitate certified reference materials with comprehensive certificates of analysis detailing isotopic enrichment, enantiomeric purity, and impurity profiles to withstand legal scrutiny [4] [5].
Addressing these challenges enables reliable production of S-Norketamine-d6 Hydrochloride for pharmacokinetic studies. Its application as an internal standard revealed nonlinear metabolism of ketamine enantiomers in humans and identified S-norketamine as the predominant circulating metabolite contributing to sustained NMDA receptor modulation after esketamine administration [3] [6].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3